![molecular formula C12H10Cl2N2O B14208168 2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine CAS No. 825647-54-9](/img/structure/B14208168.png)
2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine is a chemical compound with the molecular formula C11H8Cl2N2O. It is a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 2 and 4, and a 4-methoxyphenylmethyl group at position 6 of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method involves the reaction of 4,6-dihydroxy-pyrimidine with sulfur oxychloride in the presence of a solvent like ethylene dichloride and a catalyst such as boric acid . The reaction is carried out under reflux conditions, followed by distillation to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with optimized reaction conditions and equipment to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where the pyrimidine ring is coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Coupling Reactions: Reagents include aryl or vinyl boronic acids, a palladium catalyst, and a base such as potassium phosphate. The reactions are usually performed in a solvent like tetrahydrofuran (THF) or toluene.
Major Products
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Products include biaryl or vinyl-pyrimidine derivatives, which are valuable intermediates in organic synthesis.
科学的研究の応用
2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine has several scientific research applications:
作用機序
The mechanism of action of 2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the 4-methoxyphenylmethyl group.
2,4-Dichloropyrimidine: Lacks both the 4-methoxyphenylmethyl and methyl groups.
5H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-6,7-dihydro-7-[(4-methoxyphenyl)methyl]: Contains a pyrrolo ring fused to the pyrimidine ring.
Uniqueness
2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine is unique due to the presence of the 4-methoxyphenylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature can also influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
特性
CAS番号 |
825647-54-9 |
|---|---|
分子式 |
C12H10Cl2N2O |
分子量 |
269.12 g/mol |
IUPAC名 |
2,4-dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C12H10Cl2N2O/c1-17-10-4-2-8(3-5-10)6-9-7-11(13)16-12(14)15-9/h2-5,7H,6H2,1H3 |
InChIキー |
KQYXCTMGNLENEF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC2=CC(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14208086.png)
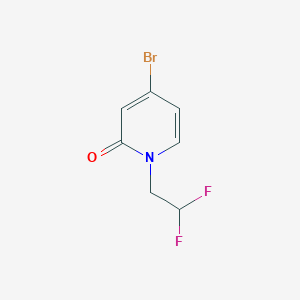
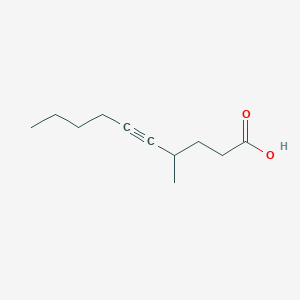
![N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208104.png)
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzoic acid](/img/structure/B14208106.png)
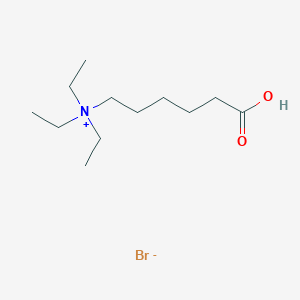
![2-[(1-Cyclopentylpiperidin-4-yl)oxy]-5-[(piperidin-1-yl)methyl]pyrimidine](/img/structure/B14208120.png)
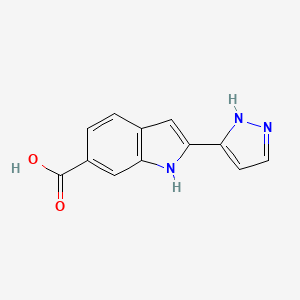
![Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]-](/img/structure/B14208131.png)
![3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14208133.png)

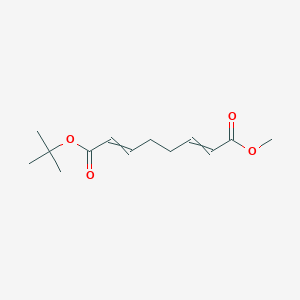
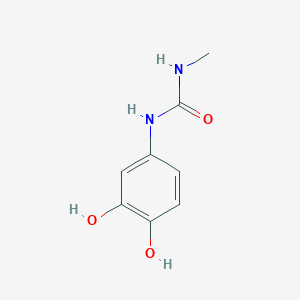
![6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14208157.png)
